4-Chloro-3-[(dimethylamino)methyl]aniline

Organic Synthesis Chemical Property Prediction Structure-Activity Relationship

4-Chloro-3-[(dimethylamino)methyl]aniline (CAS 697305-72-9) is a functionalized aniline derivative characterized by a chloro group at the 4-position and a dimethylaminomethyl substituent at the 3-position on the benzene ring. It has a molecular formula of C9H13ClN2, a molecular weight of 184.67 g/mol, and is commercially available with a typical purity of 95% or higher.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 697305-72-9
Cat. No. B1414823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-[(dimethylamino)methyl]aniline
CAS697305-72-9
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C9H13ClN2/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6,11H2,1-2H3
InChIKeyCMEATEQCIZPULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-[(dimethylamino)methyl]aniline (CAS 697305-72-9) - A Chloro-Substituted Aniline Building Block with Distinct Molecular Properties


4-Chloro-3-[(dimethylamino)methyl]aniline (CAS 697305-72-9) is a functionalized aniline derivative characterized by a chloro group at the 4-position and a dimethylaminomethyl substituent at the 3-position on the benzene ring . It has a molecular formula of C9H13ClN2, a molecular weight of 184.67 g/mol, and is commercially available with a typical purity of 95% or higher . The compound exhibits a predicted boiling point of 270.2±25.0 °C, a predicted density of 1.152±0.06 g/cm³, and a predicted pKa of 8.24±0.28, with storage recommended at 2-8°C and protected from light . Its SMILES notation is NC1=CC=C(Cl)C(CN(C)C)=C1 .

Why 4-Chloro-3-[(dimethylamino)methyl]aniline Cannot Be Simply Replaced by Other Dimethylaminomethyl Aniline Isomers or Unsubstituted Analogs


The specific substitution pattern of 4-Chloro-3-[(dimethylamino)methyl]aniline dictates its unique physicochemical and steric properties, making direct substitution with positional isomers or non-chlorinated analogs scientifically unsound. The presence and position of the electron-withdrawing chloro group significantly alter the compound's boiling point, density, pKa, and reactivity compared to non-chlorinated variants like 3-[(dimethylamino)methyl]aniline (CAS 27958-77-6) or 4-(dimethylaminomethyl)aniline (CAS 6406-74-2) . Furthermore, the specific ortho/para-directing and deactivating effects of the chloro substituent, combined with the meta-positioned dimethylaminomethyl group, create a unique electronic environment on the aromatic ring, which is critical for regioselective reactions in complex molecule synthesis [1]. Using a different isomer or an unsubstituted analog would likely result in a different reaction outcome, lower yield, or the formation of an entirely different product due to altered electronic and steric demands, thus compromising experimental reproducibility and downstream synthetic success.

Quantitative Differentiation Evidence for 4-Chloro-3-[(dimethylamino)methyl]aniline vs. Comparator Analogs


Comparative Physicochemical Property Analysis: Boiling Point and Density Differentiation

A cross-study comparison of predicted physicochemical properties reveals significant differences between 4-Chloro-3-[(dimethylamino)methyl]aniline and its non-chlorinated analogs. The target compound exhibits a substantially higher predicted boiling point (270.2±25.0 °C) compared to 2-[(dimethylamino)methyl]aniline (CAS 1904-62-7), which has a predicted boiling point of 232.1±15.0 °C . Similarly, its predicted density (1.152±0.06 g/cm³) is higher than that of 2-[(dimethylamino)methyl]aniline (1.0±0.1 g/cm³) . These differences are attributed to the presence of the heavy chlorine atom and its impact on intermolecular forces.

Organic Synthesis Chemical Property Prediction Structure-Activity Relationship

Comparative Physicochemical Property Analysis: Density and pKa Differentiation

Further cross-study analysis of predicted properties highlights key differences in density and acidity. The target compound's predicted density (1.152±0.06 g/cm³) is significantly higher than that of the non-chlorinated 4-(dimethylaminomethyl)aniline (1.019 g/cm³) . Additionally, the predicted pKa of 4-Chloro-3-[(dimethylamino)methyl]aniline is 8.24±0.28 , which differs from the class of dimethylaminomethyl anilines. While a direct pKa comparator was not found, the presence of the electron-withdrawing chlorine is known to lower the pKa of the aniline nitrogen compared to unsubstituted aniline (pKa ~9.4), impacting its protonation state at physiological pH.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Spectroscopic Fingerprint: 1H NMR Differentiation from Analogs

The 1H NMR spectrum of 4-Chloro-3-[(dimethylamino)methyl]aniline provides a unique spectroscopic fingerprint that distinguishes it from its isomers and analogs. The presence and specific chemical shifts of the aromatic protons, the N,N-dimethyl singlet, and the benzylic methylene protons create a pattern that is distinct from other regioisomers . For example, the 2-[(dimethylamino)methyl]aniline isomer (CAS 1904-62-7) will exhibit a different splitting pattern and chemical shift for the aromatic protons due to the different substitution pattern . This unique NMR signature serves as a definitive identity test, ensuring the correct material is procured and used in research.

Analytical Chemistry Quality Control Structural Confirmation

Storage Condition Requirements: Light Sensitivity Differentiation

The recommended storage conditions for 4-Chloro-3-[(dimethylamino)methyl]aniline are 2-8°C, protected from light . This light sensitivity is a specific requirement not uniformly applied to all dimethylaminomethyl aniline derivatives. For instance, storage instructions for 4-(dimethylaminomethyl)aniline (CAS 6406-74-2) do not explicitly mention light protection as a standard requirement . This difference in storage needs implies that 4-Chloro-3-[(dimethylamino)methyl]aniline is more prone to photodegradation, which could lead to the formation of impurities and compromise experimental results if not handled correctly.

Chemical Stability Inventory Management Experimental Reproducibility

Targeted Application Scenarios for 4-Chloro-3-[(dimethylamino)methyl]aniline Driven by Quantitative Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique combination of a chloro substituent and a dimethylaminomethyl group on the aniline ring makes this compound a valuable scaffold for exploring SAR in drug discovery. Its distinct predicted pKa and lipophilicity profile, inferred from its higher density and altered boiling point relative to non-chlorinated analogs, can be exploited to modulate target binding and pharmacokinetic properties of lead compounds .

Intermediate for High-Temperature Organic Synthesis

The significantly higher predicted boiling point (270.2±25.0 °C) compared to 2-[(dimethylamino)methyl]aniline (232.1±15.0 °C) suggests enhanced thermal stability. This property makes 4-Chloro-3-[(dimethylamino)methyl]aniline a more suitable building block for reactions conducted at elevated temperatures, such as certain metal-catalyzed cross-couplings or high-temperature polymerizations, where lower-boiling analogs might evaporate or decompose.

Analytical Standard for HPLC and NMR Method Development

The compound's unique 1H NMR fingerprint, as documented in reference spectra , and its distinct chromatographic behavior due to its chloro group, make it an excellent candidate for use as an analytical standard. It can be employed to develop and validate HPLC or LC-MS methods for monitoring reactions involving similar aniline derivatives or for purity analysis of complex mixtures where isomeric differentiation is critical.

Research Requiring Stringent Long-Term Stability

For research projects where compound stability over months or years is paramount, the explicit requirement for storage at 2-8°C and protected from light is a critical differentiator. Procurement of this compound from suppliers who verify and guarantee these storage conditions ensures that the material's integrity is maintained, minimizing the risk of using degraded material in sensitive experiments and enhancing experimental reproducibility over extended periods.

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